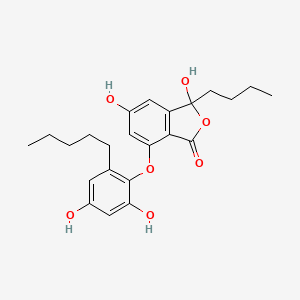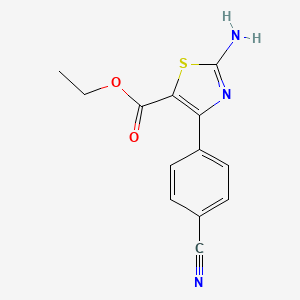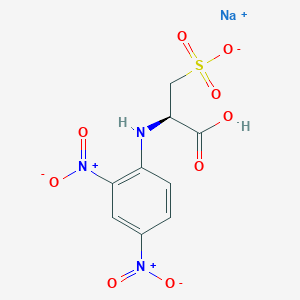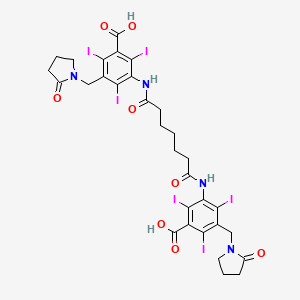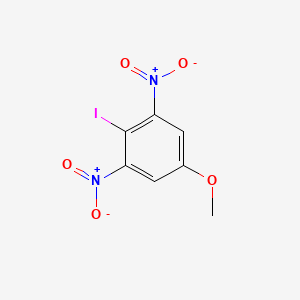
1-Benzyloxy-4-(tert-butyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyloxy-4-(tert-butyl)pyridinium bromide is a chemical compound with the molecular formula C16H20BrNO and a molecular weight of 322.248 g/mol . It is a pyridinium salt, characterized by the presence of a benzyloxy group at the 1-position and a tert-butyl group at the 4-position of the pyridinium ring, with bromide as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyloxy-4-(tert-butyl)pyridinium bromide typically involves the reaction of 4-tert-butylpyridine with benzyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
1-Benzyloxy-4-(tert-butyl)pyridinium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Scientific Research Applications
1-Benzyloxy-4-(tert-butyl)pyridinium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyloxy-4-(tert-butyl)pyridinium bromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyloxy-4-(tert-butyl)pyridinium bromide can be compared with other similar compounds, such as:
1-Benzyloxy-4-methylpyridinium bromide: Similar structure but with a methyl group instead of a tert-butyl group.
1-Benzyloxy-4-ethylpyridinium bromide: Similar structure but with an ethyl group instead of a tert-butyl group.
1-Benzyloxy-4-isopropylpyridinium bromide: Similar structure but with an isopropyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
55930-28-4 |
|---|---|
Molecular Formula |
C16H20BrNO |
Molecular Weight |
322.24 g/mol |
IUPAC Name |
4-tert-butyl-1-phenylmethoxypyridin-1-ium;bromide |
InChI |
InChI=1S/C16H20NO.BrH/c1-16(2,3)15-9-11-17(12-10-15)18-13-14-7-5-4-6-8-14;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BGKZIHHGULVIHK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)OCC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)
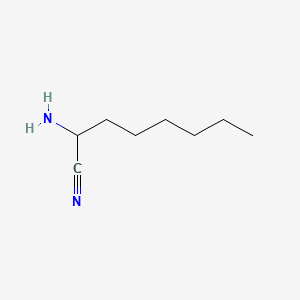
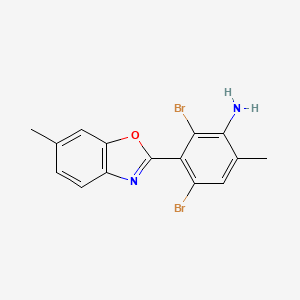
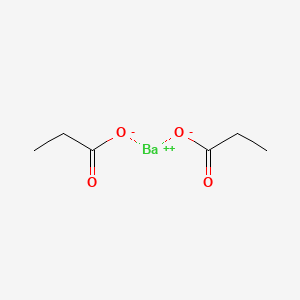
![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
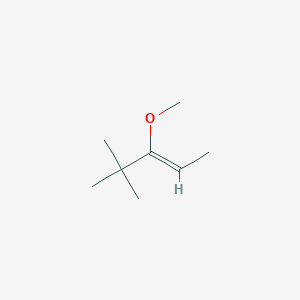
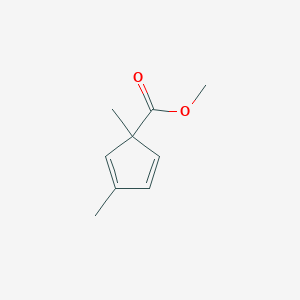
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)
